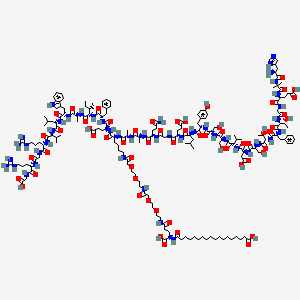
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine
Vue d'ensemble
Description
“(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine” is a chemical compound with the molecular formula C11H16N4O2 . It has a molecular weight of 236.13 . The IUPAC name for this compound is 5-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine .
Molecular Structure Analysis
The molecular structure of “(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine” consists of a pyridine ring substituted with a nitro group at the 5-position and a piperidin-4-ylmethyl-amine group at the 2-position . The exact three-dimensional structure and conformation would require further computational or experimental studies.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- The reactivity of nitro-substituted pyridines in the presence of amines has been extensively studied, revealing their potential in organic synthesis. For example, nitropyridines can undergo regio- and stereoselective addition reactions with amines, leading to a range of addition products. Such reactions are crucial for constructing complex molecular architectures in organic synthesis (Čikotienė et al., 2007).
- Nitropyridines have been utilized as intermediates in the synthesis of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines, demonstrating their versatility in the functionalization of pyridine derivatives (Grig-Alexa et al., 2012).
Materials Science
- Nitropyridines, due to their electron-withdrawing nature, have found applications in the design of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for their potential uses in catalysis, gas storage, and separation processes. The study of helical silver(I) coordination polymers from flexible unsymmetrical bis(pyridyl) ligands showcases the role of nitropyridines in constructing helical structures, which are significant in the field of chiral materials science (Zhang et al., 2013).
Medicinal Chemistry
- The structural motif of nitropyridines is prevalent in many bioactive compounds, making them valuable in drug discovery and medicinal chemistry. The synthesis and characterization of compounds like N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine highlight the potential of nitropyridine derivatives as precursors for drug design, particularly in targeting diseases like chronic myeloid leukemia (Moreno-Fuquen et al., 2021).
Environmental and Analytical Applications
- The reactivity of nitropyridines with environmental and biological analytes, such as nitric oxide, has been explored for the development of sensors and analytical methodologies. The reduction of copper(II) complexes by nitric oxide, facilitated by nitropyridine ligands, underscores their applicability in fluorescent detection of NO in various media, highlighting their potential in environmental monitoring and biological studies (Kumar et al., 2011).
Propriétés
IUPAC Name |
5-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-15(17)10-1-2-11(14-8-10)13-7-9-3-5-12-6-4-9/h1-2,8-9,12H,3-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJDXMVEXZATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247436 | |
| Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine | |
CAS RN |
916791-15-6 | |
| Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

